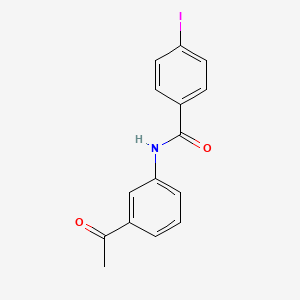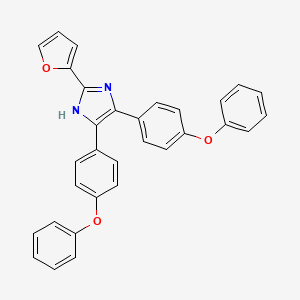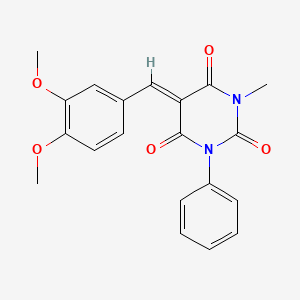![molecular formula C18H20N2O5S B4958261 N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4958261.png)
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide, commonly known as MPTF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
MPTF works by inhibiting the activity of certain enzymes that are responsible for inflammation and pain. It also works by regulating the expression of certain genes that are involved in the development of cancer and other diseases.
Biochemical and Physiological Effects:
MPTF has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MPTF has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTF has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. MPTF is also stable and can be stored for extended periods. However, MPTF has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals. MPTF can also be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MPTF. One area of research is to explore its potential applications in the treatment of cancer and other diseases. Another area of research is to investigate the mechanisms of action of MPTF and how it affects various cellular pathways. Additionally, researchers can explore ways to improve the solubility of MPTF and reduce its toxicity. Overall, MPTF has significant potential for future research and development.
Conclusion:
In conclusion, MPTF is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can be synthesized using a multi-step process and has been found to have anti-inflammatory and analgesic properties. MPTF has also been studied extensively for its potential applications in the treatment of cancer, diabetes, and other diseases. While MPTF has some limitations for lab experiments, it has significant potential for future research and development.
Métodos De Síntesis
MPTF can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methoxyaniline with paraformaldehyde to form 2-methoxy-N-(4-formylphenyl)aniline. The second step involves the reaction of the obtained compound with 4-aminobenzenesulfonamide to form N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide. The final step involves the reaction of the obtained compound with tetrahydro-2-furancarboxylic acid to form MPTF.
Aplicaciones Científicas De Investigación
MPTF has been found to have potential applications in various fields of scientific research. It has been studied extensively for its anti-inflammatory and analgesic properties. MPTF has also been found to have potential applications in the treatment of cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-6-3-2-5-15(16)20-26(22,23)14-10-8-13(9-11-14)19-18(21)17-7-4-12-25-17/h2-3,5-6,8-11,17,20H,4,7,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDYKIMCOUZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4958187.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
acetic acid](/img/structure/B4958205.png)



![diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)
![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)

![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4958272.png)

![2-(4-hydroxyphenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4958282.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958288.png)